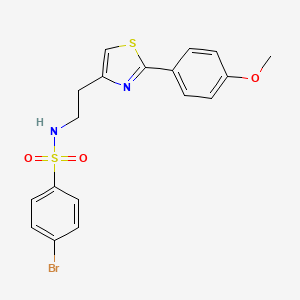

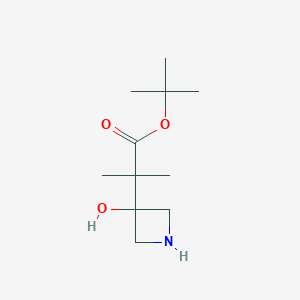

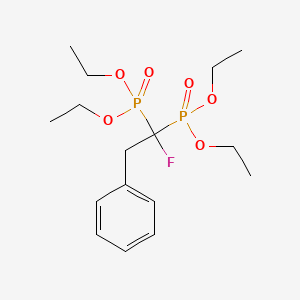

3-(6-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

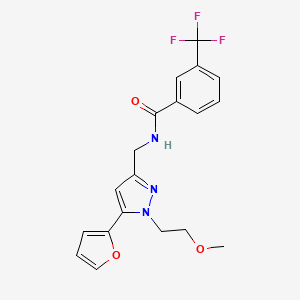

3-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid, also known as 6-chloroindole-3-acetic acid (CIAA), is a naturally occurring compound belonging to the indole-3-acetic acid family of compounds. It is a metabolite of tryptophan and is found in a number of plants, including maize and soybeans. CIAA is used in scientific research as a plant growth regulator and in the production of pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

1. Bioplastic Production and Renewable Resources

3-Hydroxypropanoic acid (3-HP), a chemical structurally similar to the requested compound, is a valuable platform chemical with high demand globally. It can be produced from various renewable resources and is used as a precursor in the industrial production of several chemicals such as acrylic acid and its derivatives. In its polymerized form, it serves in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient methods for bio-production of 3-HP. However, industrial exploitation of these processes is yet to be achieved (Jers et al., 2019).

2. Eco-Sustainable Chemical Processes

Eco-sustainable processes leading to 3-hydroxypropanoic acid, a compound related to the one , highlight the potential of catalytic chemical methods in green chemistry. This approach is significant for the development of environmentally friendly processes in chemical production (Pina et al., 2011).

3. Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques have been developed for derivatives of aminopropanoic acid, which share a similar indole structure with the requested compound. These techniques involve electrophilic attack on enolates derived from chiral oxazolidinones, showcasing the complexity and versatility of synthetic organic chemistry (Arvanitis et al., 1998).

4. Chemical Oxidation and Environmental Applications

The chemical oxidation of related hydroxypropanoic acids has been studied, providing insights into their potential environmental applications, such as in the degradation of pollutants. Understanding these reactions is crucial for developing efficient and sustainable methods for environmental remediation (Wu et al., 2015).

5. Bioconversion in Cell Factories

Bioconversion of glycerol to 3-Hydroxypropanoic acid in genetically engineered Bacillus subtilis has been investigated. This research offers insights into microbial platforms for converting renewable sources into valuable chemicals, which can be applied to similar compounds (Kalantari et al., 2017).

Eigenschaften

IUPAC Name |

3-(6-chloro-2-oxo-3H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4/c1-12(18,11(16)17)6-14-9-5-8(13)3-2-7(9)4-10(14)15/h2-3,5,18H,4,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMYRPUXPOYCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)CC2=C1C=C(C=C2)Cl)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)